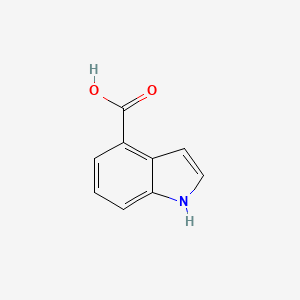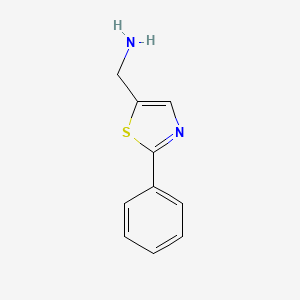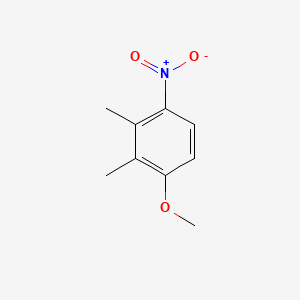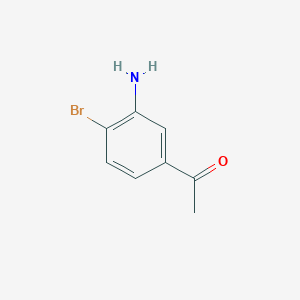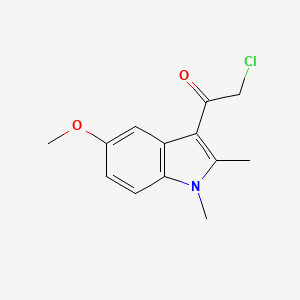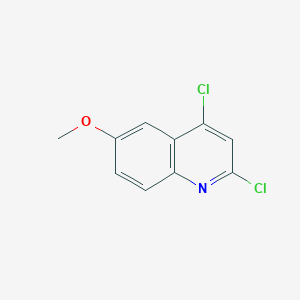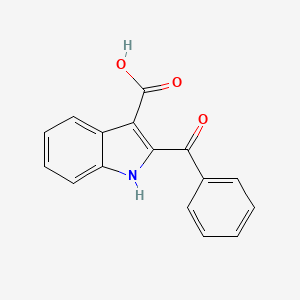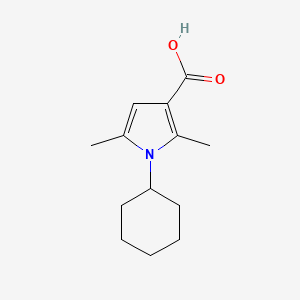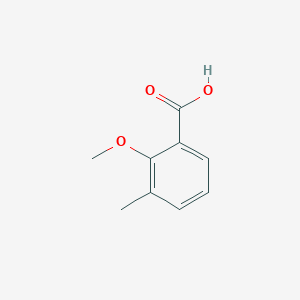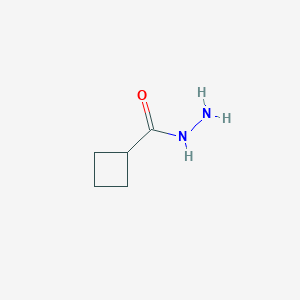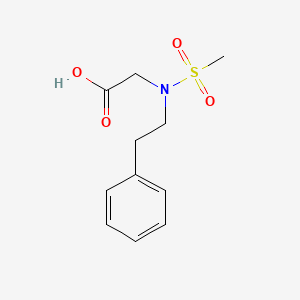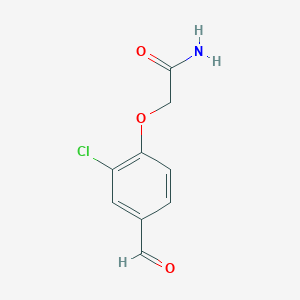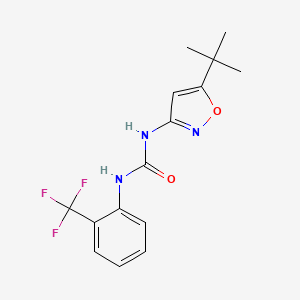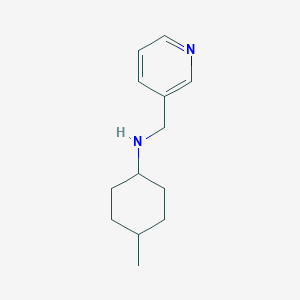
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N7O4 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Derivatives of 1,2,4-triazole, which may include structures similar to the compound , have shown promising antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide displayed activity against tested microorganisms, highlighting their potential in combating bacterial and fungal infections (Başoğlu et al., 2013). Similarly, novel 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones showed moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Antileishmanial Activity
Certain 4-amino-1,2,4-triazole derivatives exhibited significant antileishmanial activity, as demonstrated in a study where compounds were tested against Leishmania infantum promastigots. Theoretical calculations using Density Functional Theory (DFT) method also supported the structural and spectroscopic parameters of these compounds, indicating their potential in antileishmanial therapy (Süleymanoğlu et al., 2017).
Energetic Materials
Research into the synthesis and transformation of amino-azoxyfurazans, including compounds with structural elements similar to the compound , has led to the development of materials with potential applications in energetic materials. These compounds have shown promising results in terms of their synthesis methods and properties, suggesting their use in fields requiring high-energy compounds (Batog et al., 2008).
Reactivity and Synthetic Applications
The reactivity of compounds with 1,2,5-oxadiazol and 1,2,4-triazole motifs has been explored for various synthetic applications. Studies have shown that alkylation, nitration, and other reactions can lead to a wide range of derivatives with potential applications in medicinal chemistry and material science (Sergievskii et al., 2005).
Synthesis of Bi-heterocyclic Skeletons
The synthesis of bi-heterocyclic skeletons involving 1,2,4-oxadiazol and 1,2,3-triazole units has been achieved, leading to compounds with high heats of formation and detonation, indicating their potential use in energetic materials. This highlights the versatility of such heterocyclic systems in designing compounds with desirable energetic properties (Cao et al., 2020).
Propriétés
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O4/c11-8-9(14-21-13-8)17-6(7(10(18)19)12-15-17)5-16-1-3-20-4-2-16/h1-5H2,(H2,11,13)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJOKCMKVZQYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360905 |
Source


|
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
352446-60-7 |
Source


|
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

